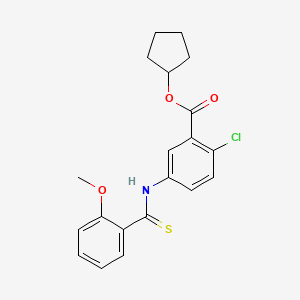
Acetyl kitasamycin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetyl kitasamycin is a macrolide antibiotic derived from kitasamycin, which is produced by the bacterium Streptomyces kitasatoensis. It is known for its broad-spectrum antimicrobial activity and is used to treat various bacterial infections . This compound functions by inhibiting protein synthesis in bacteria, making it an effective treatment for infections caused by susceptible microorganisms .
准备方法
Synthetic Routes and Reaction Conditions
Acetyl kitasamycin is synthesized through a fermentation process involving Streptomyces kitasatoensis. The fermentation medium typically contains glucose, soybean cake powder, starch, ammonium chloride, monopotassium phosphate, magnesium sulfate, zinc sulfate, calcium carbonate, and soybean oil . The addition of methyl oleate and a surfactant enhances the synthesis of macrocyclic lactone, which is crucial for the production of this compound .
Industrial Production Methods
The industrial production of this compound involves large-scale fermentation followed by extraction and purification processes. The fermentation is carried out in bioreactors under controlled conditions to optimize the yield of the antibiotic. After fermentation, the compound is extracted using solvents and purified through various chromatographic techniques to obtain the final product .
化学反应分析
Types of Reactions
Acetyl kitasamycin undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields .
Major Products Formed
The major products formed from the reactions of this compound include various oxidized, reduced, and substituted derivatives. These derivatives can have different pharmacological properties and may be used for different therapeutic applications .
科学研究应用
Acetyl kitasamycin has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the synthesis and reactions of macrolide antibiotics.
Biology: It is used to study the mechanisms of bacterial protein synthesis and the development of antibiotic resistance.
Medicine: It is used to treat bacterial infections, particularly those caused by Gram-positive bacteria.
作用机制
Acetyl kitasamycin exerts its effects by binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis. This binding prevents the translocation of peptidyl-tRNA from the A-site to the P-site on the ribosome, effectively halting bacterial growth . The molecular targets of this compound include various components of the bacterial ribosome, and its action involves disrupting the normal function of these components .
相似化合物的比较
Similar Compounds
Similar compounds to acetyl kitasamycin include other macrolide antibiotics such as erythromycin, clarithromycin, and azithromycin . These compounds share a similar mechanism of action and are used to treat similar types of bacterial infections.
Uniqueness
What sets this compound apart from other macrolides is its specific structure, which allows for a broader spectrum of activity and potentially fewer side effects. Additionally, this compound has shown promise in unique applications, such as its antifibrotic effects in preventing scarring after glaucoma surgery .
属性
CAS 编号 |
71251-30-4 |
|---|---|
分子式 |
C43H69NO16 |
分子量 |
856.0 g/mol |
IUPAC 名称 |
[(2R,3R,4S)-6-[(2S,3R,4R,5S,6R)-5-acetyloxy-6-[[(4S,5R,6R,7S,9S,10S,11E,13E,16S)-4-acetyloxy-10-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] butanoate |
InChI |
InChI=1S/C43H69NO16/c1-12-16-33(49)58-41-27(5)54-35(23-43(41,8)51)59-37-26(4)55-42(40(57-29(7)47)36(37)44(9)10)60-38-30(19-20-45)21-24(2)31(48)18-15-13-14-17-25(3)53-34(50)22-32(39(38)52-11)56-28(6)46/h13-15,18,20,24-27,30-32,35-42,48,51H,12,16-17,19,21-23H2,1-11H3/b14-13+,18-15+/t24-,25-,26-,27+,30+,31+,32-,35?,36+,37-,38+,39+,40-,41+,42+,43-/m0/s1 |
InChI 键 |
YAQOKDYFTLGDSF-HWYPZJCRSA-N |
手性 SMILES |
CCCC(=O)O[C@@H]1[C@H](OC(C[C@]1(C)O)O[C@H]2[C@@H](O[C@@H]([C@H]([C@@H]2N(C)C)OC(=O)C)O[C@@H]3[C@@H](C[C@@H]([C@@H](/C=C/C=C/C[C@@H](OC(=O)C[C@@H]([C@H]3OC)OC(=O)C)C)O)C)CC=O)C)C |
规范 SMILES |
CCCC(=O)OC1C(OC(CC1(C)O)OC2C(OC(C(C2N(C)C)OC(=O)C)OC3C(CC(C(C=CC=CCC(OC(=O)CC(C3OC)OC(=O)C)C)O)C)CC=O)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![9-(2-chlorophenyl)-3-methyl-N-(2-phenylpropyl)-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carbothioamide](/img/structure/B12736027.png)









